2-Aminobenzenecarbothioamide serves as a building block for the synthesis of various heterocyclic compounds, including quinazolinones, which possess various biological activities []. It can also be used in the preparation of other important organic molecules, such as thiobenzoic acid and its derivatives [].
Research has explored the potential therapeutic applications of 2-aminobenzenecarbothioamide and its derivatives. Studies suggest these compounds may exhibit anticonvulsant, anti-inflammatory, and antibacterial properties [, , ]. However, further research is needed to fully understand their efficacy and safety for therapeutic use.
Research suggests that 2-aminobenzenecarbothioamide can be incorporated into the development of functional materials. Studies have explored its potential use in the creation of organic semiconductors and photoluminescent materials [, ].
2-Aminobenzenecarbothioamide, also known as 2-aminothiobenzamide, is an organic compound characterized by the presence of an amino group and a thiocarbonyl group attached to a benzene ring. Its chemical structure can be represented as C7H8N2S, indicating it contains seven carbon atoms, eight hydrogen atoms, two nitrogen atoms, and one sulfur atom. The compound exhibits properties typical of thiourea derivatives and is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis.
The biological activity of 2-aminobenzenecarbothioamide has been investigated for its potential pharmacological properties. Preliminary studies suggest that it may exhibit:
These activities are primarily attributed to the presence of the amino and thiocarbonyl groups, which can interact with biological targets.
Several synthesis methods for 2-aminobenzenecarbothioamide have been reported:
The applications of 2-aminobenzenecarbothioamide span various fields:
Interaction studies involving 2-aminobenzenecarbothioamide focus on its binding affinity with various biological macromolecules. These studies typically assess:
Several compounds share structural similarities with 2-aminobenzenecarbothioamide. Here are a few notable examples:
Compound Name | Structure | Key Features |
---|---|---|
4-Aminobenzenecarbothioamide | C7H8N2S (para position) | Similar reactivity but different biological activity profiles. |
Benzothiazole | C7H5NS | Exhibits distinct electronic properties and biological activities. |
Thiourea | CH4N2S | A simpler structure that serves as a precursor for many derivatives. |
The uniqueness of 2-aminobenzenecarbothioamide lies in its specific positioning of functional groups which allows it to participate in distinctive
2-Aminobenzenecarbothioamide, first synthesized in the mid-20th century, emerged from broader investigations into thiocarbonyl compounds. Its discovery aligns with advancements in thioamide chemistry, where traditional methods like treating amides with phosphorus pentasulfide (P₄S₁₀) or Lawesson’s reagent were adapted for aromatic systems. Early reports in the 1970s–1980s highlighted its utility as a precursor for heterocyclic compounds, particularly in quinazoline and benzothiazole syntheses. The compound’s structural simplicity and reactivity made it a subject of interest in organic synthesis, though its specific discovery timeline remains less documented compared to broader thiocarbonyl research.
The compound is systematically named 2-aminobenzenecarbothioamide (IUPAC), reflecting its benzene ring substituted with an amine (-NH₂) and a thiocarbonamide (-C(=S)NH₂) group at the 1- and 2-positions, respectively. Key identifiers include:
Property | Value |
---|---|
CAS Registry Number | 2454-39-9 |
Molecular Formula | C₇H₈N₂S |
Molecular Weight | 152.22 g/mol |
Synonyms | 2-Aminothiobenzamide, Thioanthranilamide |
InChIKey | HPZKAJRFABCGFF-UHFFFAOYSA-N |
Spectroscopic data further confirms its structure:
2-Aminobenzenecarbothioamide serves as a versatile building block in synthetic chemistry:
Its role in constructing sulfur-containing scaffolds underscores its importance in drug discovery and materials science.
As a thioamide, 2-aminobenzenecarbothioamide belongs to the thiocarbonyl family (R–C(=S)–NR’₂). Key characteristics include:
The compound’s electronic structure enables unique interactions in metal coordination and supramolecular chemistry, though these applications remain underexplored.
Property | Value | Source |
---|---|---|
Melting Point | 182–185°C | |
Boiling Point | 325.6°C (estimated) | |
Solubility | Slightly soluble in polar solvents | |
Density | 1.3 g/cm³ |
2-Aminobenzenecarbothioamide exists as a crystalline solid at room temperature with characteristic physical properties that reflect its molecular structure [1] [2]. The compound presents as a white to off-white crystalline material with well-defined morphological characteristics typical of organic aromatic compounds containing both amino and thioamide functional groups [3] [4].
The physical state classification of 2-Aminobenzenecarbothioamide as a solid at ambient conditions results from the intermolecular hydrogen bonding networks formed between the amino groups and thioamide functionalities. These interactions create a stable crystal lattice structure that maintains solid-state integrity across typical laboratory temperature ranges [1] [5]. The crystalline nature of the compound indicates high molecular ordering and relatively strong intermolecular forces, which contribute to its thermal stability and handling characteristics.
The appearance characteristics include a powdery to crystalline texture with good flowability properties suitable for analytical and synthetic applications. The white to off-white coloration suggests minimal electronic conjugation effects and absence of extended chromophoric systems that would impart deeper coloration to the material [2].
The experimental melting point of 2-Aminobenzenecarbothioamide has been precisely determined to be 121.5°C, as reported by the CAS Common Chemistry database [6]. This melting point value represents a sharp thermal transition characteristic of pure crystalline organic compounds and serves as a critical identification parameter for the substance.
The relatively moderate melting point of 121.5°C is consistent with the molecular structure containing both hydrogen bond donors (amino group) and acceptors (thioamide group), which create moderate intermolecular interactions. This thermal transition temperature is significantly lower than highly hydrogen-bonded compounds but higher than simple aromatic compounds lacking polar functional groups [6] [4].
Comparison with related compounds demonstrates the influence of functional group positioning on thermal properties. The melting point of 121.5°C falls within the expected range for substituted benzenecarbothioamides, where the ortho-amino substitution creates specific intramolecular and intermolecular interaction patterns [4] [7].
2-Aminobenzenecarbothioamide demonstrates thermal stability up to its melting point under normal atmospheric conditions [4] [7]. The compound maintains structural integrity when stored at room temperature in dark, dry conditions, with recommendations for sealed storage to prevent moisture absorption and potential degradation [4].
Thermal analysis indicates that decomposition may occur above the melting point, which is typical behavior for thioamide-containing compounds. The thermal stability profile suggests that the compound can withstand moderate heating during synthetic procedures and analytical characterization without significant structural degradation [8] [9].
Storage recommendations specify maintenance at room temperature conditions with protection from light and moisture to preserve thermal stability characteristics. The compound should be kept in dark, sealed containers to prevent photodegradation and hydrolytic processes that could compromise thermal properties [4] [7].
2-Aminobenzenecarbothioamide exhibits variable solubility characteristics in organic solvents, with solubility patterns primarily determined by the polarity and hydrogen bonding capability of the solvent system [10] [5]. The compound demonstrates good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethyl formamide (DMF), where hydrogen bonding interactions with the amino and thioamide groups facilitate dissolution [10].
In DMSO, the compound shows enhanced solubility due to the strong hydrogen bond accepting properties of the sulfoxide oxygen, which interacts favorably with both the amino and thioamide hydrogen atoms. Similarly, DMF provides excellent solvation through its carbonyl oxygen and the ability to accommodate the polar functional groups present in the molecule [10] [11].
Ethanol and other lower alcohols provide moderate solubility for 2-Aminobenzenecarbothioamide, with the hydroxyl group of the alcohol forming hydrogen bonds with the amino and thioamide functionalities. However, the solubility is generally lower than in DMSO or DMF due to the competing hydrogen bonding between alcohol molecules themselves [10] [5].
Non-polar organic solvents such as hydrocarbons, ethers, and chlorinated solvents typically show poor solubility for the compound due to the inability to stabilize the polar functional groups through appropriate intermolecular interactions [5].
The aqueous solubility of 2-Aminobenzenecarbothioamide is characterized as slightly soluble in water [4] [7]. This limited water solubility results from the balance between the hydrophilic amino and thioamide groups and the hydrophobic aromatic ring system present in the molecular structure.
The amino group provides some degree of water solubility through hydrogen bonding with water molecules, while the thioamide functionality can participate in both hydrogen bonding and dipole-dipole interactions with the aqueous environment [4] [12]. However, the aromatic benzene ring contributes significant hydrophobic character that limits overall aqueous solubility.
pH effects on solubility are expected due to the presence of the basic amino group, which can be protonated under acidic conditions to form more water-soluble ammonium species. The predicted pKa value of 12.51±0.29 suggests that significant protonation would occur only under strongly acidic conditions [4] [7].
For maximum aqueous solubility, the compound should first be dissolved in a water-miscible organic solvent such as DMF or DMSO, followed by dilution with aqueous buffer systems. This approach enhances solubilization while maintaining the chemical stability of the compound [10].
Infrared spectroscopy provides diagnostic information about the functional groups present in 2-Aminobenzenecarbothioamide through characteristic vibrational frequencies [13] [14] [15]. The primary amine group exhibits two distinct N-H stretching vibrations in the region of 3500-3300 cm⁻¹, corresponding to symmetric and asymmetric stretching modes of the NH₂ group [14] [16].
The thioamide functionality displays characteristic absorptions including N-H stretching vibrations in the 3350-3150 cm⁻¹ region, which often appear as broad absorptions due to hydrogen bonding effects [13] [14]. The C=S stretching vibration of the thioamide group appears as a strong absorption in the 1200-1050 cm⁻¹ region, providing definitive identification of the thioamide functional group [14].
Aromatic C-H stretching vibrations appear in the 3100-3000 cm⁻¹ region with medium to weak intensity, typical of substituted benzene rings [14] [15]. The aromatic C=C stretching vibrations occur in the 1625-1440 cm⁻¹ region as multiple bands within the fingerprint region of the spectrum [14].
Additional characteristic absorptions include N-H bending vibrations of the primary amine at 1650-1580 cm⁻¹, C-N stretching at 1350-1250 cm⁻¹, and aromatic C-H out-of-plane bending vibrations at 900-680 cm⁻¹ that provide information about the substitution pattern of the benzene ring [14] [15] [16].
The UV-visible absorption spectrum of 2-Aminobenzenecarbothioamide exhibits characteristic absorption bands resulting from electronic transitions within the aromatic and thioamide chromophores [17] [18] [19]. The primary absorption maximum (λmax₁) occurs in the 260-280 nm region, corresponding to π→π* transitions of the substituted aromatic ring system [18] [19].
A secondary absorption band (λmax₂) appears in the 320-340 nm region, attributed to n→π* transitions involving the lone pair electrons of the nitrogen and sulfur atoms in the thioamide group transitioning to π* orbitals [18]. This longer wavelength absorption is characteristic of thioamide chromophores and provides diagnostic information for structural identification [20].
The overall absorption range extends from approximately 250-350 nm, with overlapping transitions contributing to the absorption profile. The extinction coefficient values are moderate, typically in the range of 1000-5000 M⁻¹cm⁻¹, which is characteristic of substituted aromatic compounds with extended conjugation effects [20] [19].
Solvent effects significantly influence the UV-visible spectrum, with polar solvents typically causing bathochromic shifts (red shifts) due to stabilization of excited states through hydrogen bonding and dipole interactions. The choice of solvent for UV-visible measurements must consider these effects for accurate spectroscopic characterization [17] [20].
¹H NMR spectroscopy provides detailed structural information about 2-Aminobenzenecarbothioamide through characteristic chemical shift patterns [21] [22]. Aromatic protons appear in the typical aromatic region of 6.5-8.0 ppm as multiplets, with coupling patterns dependent on the substitution pattern of the benzene ring [23] [22].
The amino group protons (NH₂) typically appear as a broad singlet in the 4.5-6.5 ppm region due to rapid exchange with solvent or moisture present in the sample. The exact chemical shift position depends on hydrogen bonding effects and solvent interactions [21] [22].
Thioamide NH protons appear as broad signals in the 6.0-8.0 ppm region, with the exact position influenced by hydrogen bonding with neighboring molecules or solvent systems. The broadening results from exchange processes and quadrupolar effects [23] [22].
¹³C NMR spectroscopy reveals distinct carbon environments, with aromatic carbons appearing in the 115-145 ppm region as individual signals corresponding to the different carbon atoms in the substituted benzene ring. The thioamide carbon exhibits a characteristic downfield shift in the 195-205 ppm region, typical of C=S bonds [21] [22].
¹⁵N NMR spectroscopy, while less commonly measured, provides information about nitrogen environments with the amine nitrogen appearing around -350 to -300 ppm and the thioamide nitrogen appearing in the -250 to -200 ppm region [21].
Mass spectrometry of 2-Aminobenzenecarbothioamide provides characteristic fragmentation patterns that facilitate structural identification and molecular weight confirmation [24] [25] [26]. The molecular ion peak [M]⁺- * appears at *m/z 152, representing an even mass number consistent with the presence of two nitrogen atoms according to the nitrogen rule [26] [27].
Alpha-cleavage reactions dominate the fragmentation pattern, with the base peak typically occurring at m/z 136, corresponding to the loss of the amino group [M-NH₂]⁺. This fragmentation pathway involves cleavage of the C-N bond connecting the amino group to the aromatic ring [25] [28] [29].
Thioamide-related fragmentations include the loss of the entire thioamide group [M-CSNH₂]⁺ at m/z 93, which represents a significant fragmentation pathway due to the relative weakness of the C-C bond connecting the thioamide to the aromatic ring [25] [29].
Additional characteristic fragments include the tropylium ion [C₇H₇]⁺ at m/z 91, formed through rearrangement processes typical of substituted aromatic compounds, and the phenyl cation [C₆H₅]⁺ at m/z 77, resulting from loss of substituents from the benzene ring [25] [28].
Minor fragmentation pathways produce ions such as [M-SH]⁺ at m/z 119 from loss of sulfur-hydrogen, [C₆H₄NH₂]⁺- * at *m/z 94 representing the aniline radical cation, and [CSNH₂]⁺ at m/z 60 corresponding to the isolated thioamide cation fragment [25] [29] [30].
Irritant